molecular formula C9H9ClO3 B2834956 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 692279-37-1

2-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B2834956
CAS No.: 692279-37-1
M. Wt: 200.62
InChI Key: NAPMZRRXHMAKEP-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, featuring a chloro, ethoxy, and hydroxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde typically involves the chlorination of 5-ethoxy-4-hydroxybenzaldehyde. One common method includes the reaction of 5-ethoxy-4-hydroxybenzaldehyde with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Ethoxy-4-hydroxybenzaldehyde+SOCl2This compound+HCl+SO2\text{5-Ethoxy-4-hydroxybenzaldehyde} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 5-Ethoxy-4-hydroxybenzaldehyde+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization or chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxy-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Scientific Research Applications

2-Chloro-5-ethoxy-4-hydroxybenzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.

    Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.

    Dyestuff: It is used as a precursor in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of functional groups like the aldehyde, chloro, and hydroxy groups allows it to form various interactions, including hydrogen bonding and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-hydroxybenzaldehyde
  • 5-Ethoxy-4-hydroxybenzaldehyde
  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

Uniqueness

2-Chloro-5-ethoxy-4-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

2-chloro-5-ethoxy-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPMZRRXHMAKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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